molecular formula C20H22O3S2 B064900 Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-45-9

Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B064900
CAS No.: 172516-45-9
M. Wt: 374.5 g/mol
InChI Key: XFYSUPHMJSFOLU-UHFFFAOYSA-N
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Description

6,6-dimethyl-4-oxo-3-(phenylmethylthio)-5,7-dihydro-2-benzothiophene-1-carboxylic acid ethyl ester is a thiophenecarboxylic acid.

Biological Activity

Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS No. 172516-45-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22O3S2
  • Molecular Weight : 374.52 g/mol
  • Melting Point : 119-122°C
  • Density : 1.25 g/cm³ (predicted)
PropertyValue
Molecular FormulaC20H22O3S2
Molecular Weight374.52 g/mol
Melting Point119-122°C
Density1.25 g/cm³ (predicted)

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays against several bacterial strains. Its structure may facilitate interaction with microbial cell membranes or inhibit specific metabolic pathways.
  • Antitumor Activity : Investigations into the antitumor potential of this compound reveal that it may inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

The biological mechanisms through which this compound exerts its effects are still being elucidated. Some proposed mechanisms include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and cancer cells.
  • Reactive Oxygen Species (ROS) Scavenging : By reducing ROS levels, it may protect cells from oxidative damage.

Antioxidant and Antimicrobial Studies

A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of various thiophene derivatives, including this compound. The results indicated that the compound significantly reduced lipid peroxidation and scavenged free radicals effectively .

Antitumor Activity

Research published in Cancer Research highlighted the antitumor properties of this compound against human cancer cell lines. The study found that it inhibited cell growth by inducing apoptosis via the mitochondrial pathway . The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Future Directions

Further research is needed to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
  • In Vivo Studies : Animal models will provide insights into the efficacy and safety profile of this compound.

Properties

IUPAC Name

ethyl 3-benzylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3S2/c1-4-23-18(22)17-14-10-20(2,3)11-15(21)16(14)19(25-17)24-12-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYSUPHMJSFOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)SCC3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381104
Record name ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-45-9
Record name ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 4
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
Ethyl 3-(benzylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

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